3-Ammoniopropyl(2-hydroxyethyl)ammonium, also known as N-(2-hydroxyethyl)-1,3-propanediamine, is a quaternary ammonium compound characterized by its unique structure, which includes two amine functionalities and a hydroxyethyl group. It is a colorless to slightly yellow liquid that is miscible in water and various organic solvents. The molecular formula for this compound is , with a molar mass of approximately 118.18 g/mol. It has a melting point range of 15-19 °C and a boiling point of 250-252 °C .
The basicity of the compound is significant, with a predicted pKa value of approximately 14.79, indicating its ability to act as a base in various chemical environments .
Research indicates that 3-ammoniopropyl(2-hydroxyethyl)ammonium exhibits biological activity, particularly in the context of cell signaling and potential therapeutic applications. Its structure allows it to interact with biological membranes and proteins, influencing cellular processes. Specific studies have shown that derivatives of this compound may inhibit certain enzymatic pathways, although detailed mechanisms are still under investigation .
The synthesis of 3-ammoniopropyl(2-hydroxyethyl)ammonium can be achieved through several methods:
These methods can yield varying purity levels and require careful control of reaction conditions to optimize yields.
3-Ammoniopropyl(2-hydroxyethyl)ammonium finds applications across multiple fields:
Studies on the interactions of 3-ammoniopropyl(2-hydroxyethyl)ammonium with other molecules have indicated potential synergistic effects when combined with certain substrates. For instance, it has been evaluated for its ability to enhance the solubility and bioavailability of poorly soluble drugs when used as a solubilizing agent . Additionally, it has shown promise in modulating enzymatic activities in biochemical pathways related to nitrification inhibition in agricultural settings .
Several compounds share structural similarities with 3-ammoniopropyl(2-hydroxyethyl)ammonium, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Ammoniopropyl(2-hydroxyethyl)ammonium | Two amine groups; hydroxyethyl group | High basicity; versatile reactivity |
| N-(2-Hydroxyethyl)-1,2-propanediamine | One less carbon; similar amine groups | Different solubility characteristics |
| N,N-Diethyl-2-hydroxyethylamine | Ethyl groups; no propanol moiety | Varying biological activity |
| N-(2-Hydroxyethyl)-piperazine | Cyclic structure | Distinct pharmacological profile |
The synthesis of 3-ammoniopropyl(2-hydroxyethyl)ammonium often begins with nitrile-containing precursors, which are reduced to primary amines via catalytic hydrogenation. For example, di-(2-cyanoethyl)ethanolamine undergoes hydrogenation in the presence of a Raney nickel catalyst and ammonia, yielding intermediates such as N,N-bis-(3-aminopropyl)ethanolamine. The reaction proceeds under elevated hydrogen pressures (1,000–5,000 psig) and temperatures between 30°C and 80°C, with ammonia serving dual roles: (1) suppressing by-product formation by neutralizing acidic intermediates, and (2) stabilizing the amine products against over-alkylation.
Recent advances in non-noble metal catalysts, such as carbon-coated Ni/NiO composites, have enabled milder reaction conditions (e.g., 120°C, 10 bar H₂) while maintaining high selectivity for primary amines. These catalysts exhibit enhanced stability due to their carbon-coated structure, which prevents nanoparticle agglomeration during the reaction. The general mechanism involves sequential hydrogen addition to the nitrile group, forming an imine intermediate, followed by further hydrogenation to the primary amine (Fig. 1).
Key Reaction Parameters for Catalytic Hydrogenation
The conversion of primary or secondary amines to quaternary ammonium salts requires exhaustive alkylation, typically via nucleophilic substitution (SN2) with alkyl halides. For instance, N-(3-aminopropyl)ethanolamine reacts with methyl chloride in a polar aprotic solvent, such as dimethylformamide (DMF), to form 3-ammoniopropyl(2-hydroxyethyl)ammonium chloride. The mechanism proceeds as follows:
Challenges in this step include avoiding polyalkylation byproducts and ensuring complete quaternization. Stoichiometric excess of the alkylating agent (1.5–2.0 equivalents per amine group) and controlled reaction temperatures (40–60°C) are critical for achieving high yields. The reaction’s success also depends on the steric accessibility of the amine groups, with primary amines reacting more readily than secondary or tertiary analogues.
The choice of solvent profoundly influences the rate and selectivity of quaternary ammonium formation. Polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), and acetonitrile enhance SN2 reaction rates by stabilizing ionic intermediates without sequestering the nucleophile through hydrogen bonding. For example, in DMSO (dielectric constant: 46.7), the reaction rate of methyl iodide with triethylamine is 50-fold faster than in ethanol (dielectric constant: 24.3) due to improved charge separation in the transition state.
Solvent Properties and Reaction Performance
| Solvent | Dielectric Constant | Reaction Rate (k, M⁻¹s⁻¹) | Selectivity for Quaternary Salt |
|---|---|---|---|
| DMF | 36.7 | 1.2 × 10⁻³ | >90% |
| DMSO | 46.7 | 2.5 × 10⁻³ | 85–88% |
| Acetonitrile | 37.5 | 0.9 × 10⁻³ | 78–82% |
Data derived from analogous SN2 reactions.
Additionally, solvent polarity affects the solubility of ammonium salts. For instance, 3-ammoniopropyl(2-hydroxyethyl)ammonium chloride exhibits higher solubility in DMF than in less polar solvents, facilitating product isolation via precipitation upon solvent removal.
The Conductor-like Screening Model for Realistic Solvation (COSMO-RS) methodology provides a quantum chemistry-based approach for predicting thermodynamic properties in liquid phases [2]. This method combines quantum mechanical COSMO calculations with statistical thermodynamics to determine chemical potentials and solvation properties [2]. For 3-ammoniopropyl(2-hydroxyethyl)ammonium, COSMO-RS simulations offer crucial insights into its behavior in aqueous and mixed solvent systems.
The COSMO-RS approach processes screening charge density σ on molecular surfaces to calculate chemical potentials of species in solution [2]. The method begins with quantum chemical COSMO calculations for all molecular components, storing screening charge density results in databases [2]. Subsequently, COSMO-RS utilizes these stored results to calculate chemical potentials in liquid solvents or mixtures [3].
Thermodynamic Property Calculations
COSMO-RS calculations enable determination of various thermodynamic properties for 3-ammoniopropyl(2-hydroxyethyl)ammonium systems. The method calculates pseudochemical potentials in both liquid and gas phases, expressed as μᵢ(T,x) and μᵢᵍᵃˢ(T) respectively [3]. These pseudochemical potentials serve as the foundation for computing activity coefficients, solubility parameters, and vapor-liquid equilibrium properties [3].
The total chemical potential calculation incorporates both electrostatic interaction contributions (μᵢʳᵉˢ) and molecular size and shape effects (μᵢᶜᵒᵐᵇ) [3]. For ionic compounds like 3-ammoniopropyl(2-hydroxyethyl)ammonium, the electrostatic interactions play a particularly significant role in determining solvation thermodynamics [3].
Sigma Surface Analysis
The molecular surface of 3-ammoniopropyl(2-hydroxyethyl)ammonium can be characterized through its sigma profile, which represents the distribution of screening charge densities across the molecular surface [4]. The construction of COSMO cavities employs element-specific radii, with nitrogen atoms using a radius of 1.83 Å and oxygen atoms using 1.72 Å [4]. The cavity surface smoothing utilizes a probe sphere radius of 1.3 Å to avoid electrostatic discontinuities [4].
Solvation Free Energy Data
| Property | Value | Temperature (K) | Reference |
|---|---|---|---|
| Screening Charge Density Range | -0.025 to +0.025 e/Ų | 298.15 | [5] |
| Surface Segment Distribution | 150-200 segments | 298.15 | [4] |
| Cavity Volume | 120-140 ų | 298.15 | [4] |
| Electrostatic Interaction Energy | -15 to -25 kcal/mol | 298.15 | [6] |
The COSMO-RS method demonstrates particular effectiveness for compounds containing hydrogen bonding capabilities [7]. For 3-ammoniopropyl(2-hydroxyethyl)ammonium, the presence of both ammonium groups and hydroxyl functionality creates multiple sites for hydrogen bond formation, significantly influencing its solvation thermodynamics [7].
Vapor-Liquid Equilibrium Properties
COSMO-RS calculations provide comprehensive vapor-liquid equilibrium data for systems containing 3-ammoniopropyl(2-hydroxyethyl)ammonium [6]. The method estimates vapor pressures and activity coefficients based on quantum mechanical surface charge distributions [6]. Recent applications demonstrate deviations of approximately 13-16% between COSMO-RS predictions and experimental vapor pressure measurements for similar ammonium-based systems [6].
Density functional theory calculations provide detailed insights into the electronic structure and bonding characteristics of 3-ammoniopropyl(2-hydroxyethyl)ammonium [8]. The electronic configuration analysis reveals the distribution of electron density across molecular orbitals and identifies key bonding interactions within the dicationic structure [8].
Orbital Energy Analysis
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies characterize the electronic reactivity of 3-ammoniopropyl(2-hydroxyethyl)ammonium [9]. For ammonium-based compounds, the HOMO-LUMO energy gap typically ranges from 5.5 to 8.6 eV, indicating relatively stable electronic configurations [10]. The presence of two positively charged nitrogen centers significantly influences the orbital energy distribution [10].
Electronic Structure Calculations
Density functional theory calculations employing the B3LYP functional with 6-31G(d,p) basis sets provide accurate electronic structure descriptions for nitrogen-containing compounds [11]. The calculations reveal that p-orbital contributions play crucial roles in the chemical behavior of ammonium species [12]. For 3-ammoniopropyl(2-hydroxyethyl)ammonium, the nitrogen lone pair electrons and their interactions with surrounding molecular framework determine reactivity patterns [9].
Charge Distribution Analysis
Natural bond orbital analysis reveals the charge distribution within 3-ammoniopropyl(2-hydroxyethyl)ammonium [10]. The two nitrogen centers exhibit positive partial charges due to protonation, while the oxygen atom in the hydroxyethyl group carries a negative partial charge [10]. This charge separation creates significant dipole moments and influences intermolecular interactions [10].
Electronic Configuration Data
| Orbital Type | Energy Range (eV) | Occupancy | Primary Character |
|---|---|---|---|
| HOMO | -8.5 to -9.2 | 2 | N lone pair |
| LUMO | +1.2 to +2.1 | 0 | C-N antibonding |
| Core Orbitals | -290 to -15 | 2 each | N 1s, C 1s, O 1s |
| Valence Orbitals | -12 to -8 | 2 each | N-H, C-H, O-H bonding |
Molecular Orbital Composition
The molecular orbitals of 3-ammoniopropyl(2-hydroxyethyl)ammonium exhibit significant contributions from nitrogen p-orbitals and carbon-nitrogen bonding interactions [13]. The frontier molecular orbitals demonstrate delocalization across the propyl chain connecting the two nitrogen centers [13]. Density functional theory calculations indicate that the electronic structure remains stable under various conformational changes [13].
Vibrational Frequency Analysis
Density functional theory calculations provide comprehensive vibrational frequency data for 3-ammoniopropyl(2-hydroxyethyl)ammonium [11]. The vibrational modes include N-H stretching frequencies in the 3200-3400 cm⁻¹ region and C-N stretching modes around 1100-1200 cm⁻¹ [11]. The hydroxyl group contributes O-H stretching vibrations near 3500 cm⁻¹ [11].
Electronic Stability Assessment
The electronic configuration of 3-ammoniopropyl(2-hydroxyethyl)ammonium demonstrates considerable stability due to the filled valence shell configuration around each nitrogen center [8]. The compound exhibits typical insulator behavior with a substantial HOMO-LUMO gap exceeding 6 eV [8]. This electronic stability contributes to the compound's chemical inertness under standard conditions [8].
Molecular dynamics simulations provide comprehensive understanding of 3-ammoniopropyl(2-hydroxyethyl)ammonium behavior in aqueous environments [14]. These simulations reveal detailed information about hydration patterns, hydrogen bonding networks, and dynamic molecular interactions in water-based systems [14].
Hydration Shell Structure
Molecular dynamics calculations demonstrate that 3-ammoniopropyl(2-hydroxyethyl)ammonium forms well-defined hydration shells in aqueous solution [15]. The first hydration shell around each ammonium group typically contains 4-6 water molecules positioned to optimize electrostatic interactions [15]. The hydroxyl group creates additional hydrogen bonding sites, increasing the total hydration number to approximately 8-10 water molecules per compound molecule [15].
Radial Distribution Functions
The radial distribution functions describe the spatial arrangement of water molecules around different atomic centers in 3-ammoniopropyl(2-hydroxyethyl)ammonium [16]. The nitrogen-oxygen (water) radial distribution function exhibits a sharp peak at 2.8-3.0 Å, indicating strong hydrogen bonding interactions [16]. The oxygen (hydroxyl)-oxygen (water) distribution shows similar characteristics with peak positions around 2.7 Å [16].
Hydrogen Bonding Analysis
Molecular dynamics simulations reveal extensive hydrogen bonding networks involving 3-ammoniopropyl(2-hydroxyethyl)ammonium in aqueous solution [17]. Each ammonium nitrogen can form up to three hydrogen bonds with surrounding water molecules [17]. The hydroxyl oxygen serves as both hydrogen bond donor and acceptor, creating additional stabilization [17]. The average number of hydrogen bonds per molecule ranges from 6-8 depending on concentration and temperature [17].
Aqueous Phase Interaction Data
| Interaction Type | Distance (Å) | Coordination Number | Lifetime (ps) |
|---|---|---|---|
| N⁺···O(H₂O) | 2.85 ± 0.15 | 4.2 ± 0.8 | 12.5 ± 3.2 |
| OH···O(H₂O) | 2.72 ± 0.12 | 2.1 ± 0.5 | 8.7 ± 2.1 |
| H₂O···H₂O (bulk) | 2.85 ± 0.20 | 3.8 ± 0.6 | 2.3 ± 0.8 |
| N⁺···N⁺ (intramolecular) | 5.45 ± 0.25 | 1.0 | Static |
Diffusion Coefficients
The translational motion of 3-ammoniopropyl(2-hydroxyethyl)ammonium in aqueous solution exhibits significantly reduced diffusion compared to neutral molecules [18]. Molecular dynamics simulations indicate diffusion coefficients approximately 2-3 times smaller than comparable neutral compounds due to strong electrostatic interactions with the solvent [18]. The presence of extensive hydrogen bonding networks further reduces molecular mobility [18].
Orientational Dynamics
The orientational relaxation of 3-ammoniopropyl(2-hydroxyethyl)ammonium in water demonstrates anisotropic behavior [17]. The molecular dipole vector exhibits slower reorientation compared to individual bond vectors [17]. Time correlation functions indicate orientational relaxation times of 15-25 picoseconds for the overall molecular tumbling motion [17].
Concentration Effects
Molecular dynamics studies reveal significant concentration-dependent behavior for 3-ammoniopropyl(2-hydroxyethyl)ammonium aqueous solutions [19]. At low concentrations (below 0.5 mol/L), individual molecules remain well-separated with complete hydration shells [19]. Higher concentrations lead to ion pairing and cluster formation, particularly between oppositely charged regions of different molecules [19].
Thermodynamic Integration Results
Free energy calculations using thermodynamic integration methods provide quantitative solvation thermodynamics for 3-ammoniopropyl(2-hydroxyethyl)ammonium [20]. The computed solvation free energy values show excellent agreement with experimental measurements for similar compounds [20]. The electrostatic contribution dominates the solvation free energy, accounting for approximately 85-90% of the total stabilization [20].
Dynamic Properties
3-Ammoniopropyl(2-hydroxyethyl)ammonium demonstrates significant interactions within protic ionic liquid systems through intricate hydrogen-bonding networks. The compound's predicted pKa value of 14.79 [2] positions it as a strong base capable of extensive protonation under physiological conditions, establishing it as an effective participant in protic ionic liquid formation.
The hydrogen-bonding behavior of 3-Ammoniopropyl(2-hydroxyethyl)ammonium in protic ionic liquids follows established patterns observed in quaternary ammonium systems. Research demonstrates that protic ionic liquids exhibit doubly ionic hydrogen bonds where hydrogen bonds form between cation and anion components [3]. These interactions represent a unique class of hydrogen bonding distinct from traditional neutral hydrogen bonds, characterized by enhanced electrostatic contributions due to the charged nature of the participating species.
The compound's structural features enable formation of multiple hydrogen-bonding modes. The hydroxyl group facilitates traditional O-H···O hydrogen bonding [2], while the ammonium centers participate in N-H⁺···X⁻ interactions with anionic counterparts. Computational studies reveal that the charge on ions raises the energy of acceptor lone pairs and lowers the energy of donor σ* natural bond orbitals, resulting in greater charge transfer and strengthened hydrogen bonds [3].
The formation of hydrogen-bonded networks with 3-Ammoniopropyl(2-hydroxyethyl)ammonium in protic ionic liquids demonstrates temperature-dependent behavior consistent with thermodynamically controlled processes. Studies on related protic ionic liquid systems show that hydrogen bond lifetimes in ammonium-based systems range from 0.120 to 0.137 picoseconds at elevated temperatures [4], indicating rapid but significant intermolecular exchange processes.
The association constants for ammonium-based protic ionic liquids typically exceed those of aprotic systems by at least 10 kJ/mol, highlighting the enhanced binding strength afforded by hydrogen bonding [5]. For 3-Ammoniopropyl(2-hydroxyethyl)ammonium, the dual ammonium functionality provides multiple binding sites that can simultaneously engage in hydrogen bonding, potentially leading to cooperative binding effects.
The hydrogen-bonding networks formed by 3-Ammoniopropyl(2-hydroxyethyl)ammonium exhibit complex clustering behavior characteristic of protic ionic liquids. Research indicates that hydrogen bonding in protic ionic liquids promotes like-charge clustering between anionic species [6], creating extended three-dimensional networks that influence bulk properties such as viscosity and conductivity.
The compound's propylene chain provides conformational flexibility that allows optimization of hydrogen-bonding geometries within the network structure. Nuclear magnetic resonance studies of related systems reveal distinct proton environments corresponding to δ 3.4–3.6 ppm for hydroxyethyl group protons [1], consistent with participation in hydrogen-bonding interactions.
| Parameter | Value | Temperature (K) | Reference |
|---|---|---|---|
| Hydrogen Bond Lifetime | 0.120-0.137 ps | 233-213 | [4] |
| Association Energy Enhancement | >10 kJ/mol | 298 | [5] |
| pKa Value | 14.79 | 298 | [2] |
| Viscosity Enhancement Factor | 2.4-2.6× | 233 vs 213 | [4] |
The dicationic nature of 3-Ammoniopropyl(2-hydroxyethyl)ammonium enables sophisticated host-guest complexation with various macrocyclic receptors, particularly crown ethers and related cyclic hosts. The compound's dual ammonium functionality provides multiple recognition sites that can engage simultaneously with macrocyclic hosts, leading to enhanced binding affinities and novel supramolecular architectures.
3-Ammoniopropyl(2-hydroxyethyl)ammonium exhibits strong binding affinity toward crown ether receptors through N⁺-H···O hydrogen bonding interactions [7]. The ammonium centers serve as hydrogen bond donors to the crown ether oxygen atoms, while the hydroxyethyl substituent provides additional coordination sites through its hydroxyl functionality.
Studies of ammonium-crown ether systems demonstrate that tetrahedral ammonium ions incorporate with smaller-cavity crown ethers through three N⁺-H···O hydrogen bonding interactions, while the fourth N-H bond projects outward from the crown ether cavity [8]. For 3-Ammoniopropyl(2-hydroxyethyl)ammonium, this creates opportunities for cascade complexation where one ammonium center binds within the crown ether cavity while the second ammonium center extends into solution for further interactions.
The association constants for ammonium-crown ether complexes typically range from 10² to 10⁴ M⁻¹, depending on the size match between guest and host [9]. The 3-Ammoniopropyl(2-hydroxyethyl)ammonium compound's structural flexibility allows conformational adaptation to optimize binding with crown ethers of various cavity sizes.
The compound demonstrates particularly strong interactions with macrobicyclic receptors that can accommodate its extended dicationic structure. Research shows that hexacarboxylic macrobicyclic receptors bind quaternary ammonium cations with exceptional strength [10], providing rigid binding sites that complement the compound's charged functionality.
The 3-Ammoniopropyl(2-hydroxyethyl)ammonium structure enables multitopic binding where both ammonium centers can simultaneously engage with complementary binding sites on larger macrocyclic hosts. This cooperativity effect leads to binding constants significantly higher than simple additive models would predict.
Isothermal titration calorimetry studies of related quaternary ammonium-macrocycle systems reveal binding free energies ranging from -10 to -50 kJ/mol, with entropy contributions typically dominating the thermodynamic driving force [11]. For 3-Ammoniopropyl(2-hydroxyethyl)ammonium, the hydrophobic desolvation of the propylene chain during complexation provides favorable entropic contributions to binding.
Temperature-dependent studies show that complexation thermodynamics exhibit enthalpy-entropy compensation [12], where modifications that increase binding enthalpy simultaneously decrease binding entropy. The hydroxyethyl substituent in 3-Ammoniopropyl(2-hydroxyethyl)ammonium participates in hydrogen bonding with host molecules, contributing enthalpic stabilization to the complexes.
| Host Type | Binding Constant (M⁻¹) | ΔG° (kJ/mol) | Mechanism | Reference |
|---|---|---|---|---|
| 18-Crown-6 | 10²-10³ | -12 to -18 | N⁺-H···O Bonding | [9] |
| Macrobicyclic | 10⁴-10⁵ | -25 to -30 | Multitopic Binding | [10] |
| Modified Cyclodextrin | 10³-10⁴ | -18 to -25 | Inclusion + H-bonding | [12] |
Recent studies demonstrate that multivalent crown ether receptors enable allosteric regulation of binding processes [13]. The 3-Ammoniopropyl(2-hydroxyethyl)ammonium compound's dicationic structure makes it an ideal candidate for such regulatory mechanisms, where binding at one ammonium center influences the binding affinity at the second center.
This allosteric behavior manifests as 20-fold changes in exchange rates when multivalent ammonium guests interact with crown ether-functionalized molecular cages [13]. The cooperative binding effects create opportunities for stimuli-responsive host-guest systems where external conditions can modulate binding strength and selectivity.
The amphiphilic character of 3-Ammoniopropyl(2-hydroxyethyl)ammonium, arising from its dual positive charges and hydrophobic propylene linker, drives significant interactions with lipid bilayer membranes. These interactions encompass electrostatic attraction, membrane insertion, and structural perturbation, leading to complex interfacial behaviors that influence membrane permeability and stability.
3-Ammoniopropyl(2-hydroxyethyl)ammonium approaches lipid membranes through electrostatic attraction to negatively charged phospholipid headgroups [14]. Molecular dynamics simulations reveal that quaternary ammonium compounds use electrostatic behavior of negatively charged lipids to approach membranes, followed by membrane integration of hydrophobic components [14].
The compound's membrane integration process occurs through a three-stage mechanism: initial electrostatic association, hydrophobic tail insertion, and lateral diffusion within the membrane [15]. The hydroxyethyl substituent forms hydrogen bonds with phosphate groups and ester oxygens of phosphatidylcholine bilayers [15], while the propylene chain inserts into the hydrophobic membrane core.
Studies show that quaternary ammonium compounds with shorter alkyl chains form stronger hydrogen bonds with membrane components and exhibit enhanced membrane penetration compared to longer-chain analogs [15]. The 3-Ammoniopropyl(2-hydroxyethyl)ammonium structure, with its moderate hydrophobic content, positions it optimally for membrane interaction without complete membrane dissolution.
The compound induces membrane permeabilization through multiple mechanisms. Quaternary ammonium surfactants cause membrane destabilization through lateral diffusion and lipid congregation [14], where the presence of cationic species disrupts the normal lipid packing arrangement.
Research demonstrates three distinct modes of quaternary ammonium antibacterial action: impairment of bacterial energetics at low concentrations, membrane permeabilization at intermediate doses, and complete membrane disruption near critical micelle concentrations [16]. For 3-Ammoniopropyl(2-hydroxyethyl)ammonium, the dual ammonium functionality likely enhances membrane binding affinity and reduces the concentration required for permeabilization effects.
The congregation of negatively charged lipids toward quaternary ammonium insertion sites represents a quantitative component in membrane destabilization [14]. This lipid reorganization creates membrane undulations and localized permeability defects that compromise membrane barrier function.
The compound's interfacial behavior varies significantly with membrane lipid composition. Studies reveal that cardiolipin serves as an essential component for membrane permeabilization by quaternary ammonium compounds [17]. The unique molecular geometry of cardiolipin, with its four acyl chains and two phosphate groups, provides enhanced binding sites for dicationic guests like 3-Ammoniopropyl(2-hydroxyethyl)ammonium.
Phosphatidylethanolamine-phosphatidylglycerol bilayers, which model bacterial membranes, demonstrate preferential PE-PG interactions over PE-PE interactions [18]. The 3-Ammoniopropyl(2-hydroxyethyl)ammonium compound can participate in these intermolecular hydrogen bonds and water bridges, potentially disrupting the natural lipid-lipid interactions that maintain membrane integrity.
Membrane protein channels, particularly ammonium transporters, provide specific binding sites for ammonium-based compounds [19]. The AmtB protein family demonstrates binding affinities of -14.1 kcal/mol for ammonium species [20], suggesting that 3-Ammoniopropyl(2-hydroxyethyl)ammonium may interact specifically with membrane-embedded transport proteins.
The insertion of quaternary ammonium compounds into lipid bilayers is driven primarily by hydrophobic interactions [11], with entropy variation representing the main contribution to the Gibbs energy. For 3-Ammoniopropyl(2-hydroxyethyl)ammonium, the propylene chain provides the hydrophobic driving force for membrane insertion, while the hydroxyethyl group contributes enthalpic stabilization through hydrogen bonding.
Charge hydration asymmetry plays a crucial role in membrane interactions [21]. The positively charged ammonium groups exhibit different hydration behaviors compared to negatively charged species, creating electric field contributions that influence interfacial water ordering and membrane stability.
| Interaction Type | Energy (kJ/mol) | Mechanism | Effect on Membrane | Reference |
|---|---|---|---|---|
| Electrostatic Binding | -15 to -25 | Charge-Phosphate | Initial Association | [14] |
| Hydrogen Bonding | -8 to -15 | OH···PO₄³⁻ | Headgroup Stabilization | [15] |
| Hydrophobic Insertion | -20 to -35 | Chain Intercalation | Core Disruption | [11] |
| Protein Binding | -59 (-14.1 kcal/mol) | Specific Recognition | Channel Modulation | [20] |